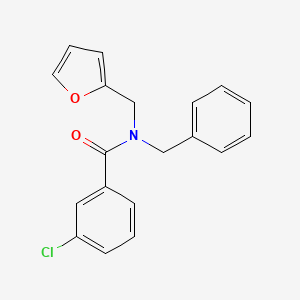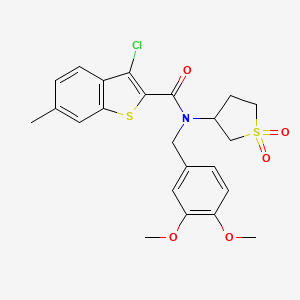![molecular formula C16H21N2S+ B12140734 Thiazolium, 2-[(1,1-dimethylethyl)amino]-4-phenyl-3-(2-propen-1-yl)- CAS No. 783297-15-4](/img/structure/B12140734.png)
Thiazolium, 2-[(1,1-dimethylethyl)amino]-4-phenyl-3-(2-propen-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazolium, 2-[(1,1-dimethylethyl)amino]-4-phenyl-3-(2-propen-1-yl)- is a heterocyclic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are found in various biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolium, 2-[(1,1-dimethylethyl)amino]-4-phenyl-3-(2-propen-1-yl)- typically involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The reaction conditions often include heating the mixture in an appropriate solvent, such as ethanol or methanol, under reflux conditions for several hours. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound by continuously feeding reactants into a reactor and collecting the product. The use of automated systems and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Thiazolium, 2-[(1,1-dimethylethyl)amino]-4-phenyl-3-(2-propen-1-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines or other reduced derivatives. Substitution reactions can lead to a variety of substituted thiazole derivatives with different functional groups.
Scientific Research Applications
Thiazolium, 2-[(1,1-dimethylethyl)amino]-4-phenyl-3-(2-propen-1-yl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent due to its thiazole core.
Medicine: Explored for its potential therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective effects.
Industry: Utilized in the development of new materials, such as polymers and dyes, and as a precursor for the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of Thiazolium, 2-[(1,1-dimethylethyl)amino]-4-phenyl-3-(2-propen-1-yl)- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exerting its antimicrobial effects. Additionally, its interaction with cellular signaling pathways can modulate inflammatory responses and other physiological processes.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole core.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole structure.
Bleomycin: An antineoplastic drug that includes a thiazole moiety.
Tiazofurin: An antineoplastic drug with a thiazole component.
Uniqueness
Thiazolium, 2-[(1,1-dimethylethyl)amino]-4-phenyl-3-(2-propen-1-yl)- is unique due to its specific substituents, which confer distinct chemical and biological properties
Properties
CAS No. |
783297-15-4 |
|---|---|
Molecular Formula |
C16H21N2S+ |
Molecular Weight |
273.4 g/mol |
IUPAC Name |
N-tert-butyl-4-phenyl-3-prop-2-enyl-1,3-thiazol-3-ium-2-amine |
InChI |
InChI=1S/C16H20N2S/c1-5-11-18-14(13-9-7-6-8-10-13)12-19-15(18)17-16(2,3)4/h5-10,12H,1,11H2,2-4H3/p+1 |
InChI Key |
BRDSDLMDBMNKPS-UHFFFAOYSA-O |
Canonical SMILES |
CC(C)(C)NC1=[N+](C(=CS1)C2=CC=CC=C2)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1'-[2-(dimethylamino)ethyl]-3'-[(3-fluoro-4-methylphenyl)carbonyl]-4'-hydroxy-1-methylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12140665.png)
![ethyl 2-{[3-(4-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B12140668.png)
![2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B12140676.png)
![2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide](/img/structure/B12140685.png)
![3-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzoic acid](/img/structure/B12140687.png)
![1-(4-chlorophenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one](/img/structure/B12140688.png)

![3-(Tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B12140694.png)

![N-(1,1-dioxothiolan-3-yl)-N-[(4-propan-2-ylphenyl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B12140698.png)
methyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B12140702.png)
![2-{1-[(4-bromophenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B12140704.png)


